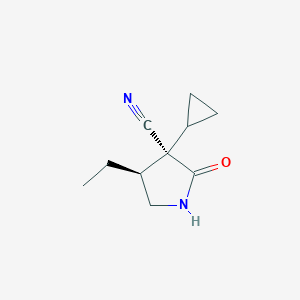
Ethyl p-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl p-fluorobenzenesulfonate is an organic compound with the chemical formula C8H9FO3S and a molecular weight of 204.22 g/mol . It is a derivative of benzenesulfonic acid, where the hydrogen atom on the para position of the benzene ring is replaced by a fluorine atom, and the sulfonic acid group is esterified with an ethyl group . This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl p-fluorobenzenesulfonate can be synthesized through the esterification of p-fluorobenzenesulfonic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl p-fluorobenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. It can react with various nucleophiles, such as amines and alcohols, to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can hydrolyze the ester to yield p-fluorobenzenesulfonic acid and ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as p-fluorobenzenesulfonamides or p-fluorobenzenesulfonates can be formed.
Hydrolysis Products: p-Fluorobenzenesulfonic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl p-fluorobenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl p-fluorobenzenesulfonate involves its reactivity as an electrophile in nucleophilic substitution reactions. The sulfonate ester group is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl p-fluorobenzenesulfonate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzenesulfonate: Lacks the fluorine atom on the benzene ring.
Ethyl p-toluenesulfonate: Contains a methyl group on the para position instead of a fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the electrophilicity of the sulfonate ester group, making it more reactive in nucleophilic substitution reactions compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C8H9FO3S |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C8H9FO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JXEAYXJUKCIYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)

![1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)

![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)
![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)





![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
